5,6,7,8-Tetrahydroquinazolin-4-ol
Overview
Description
5,6,7,8-Tetrahydroquinazolin-4-ol is an organic compound with the chemical formula C8H10N2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrahydroquinazoline skeleton, which is a significant structural motif in various natural products and pharmaceutically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,6,7,8-Tetrahydroquinazolin-4-ol involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions . This method is characterized by excellent yields and easy workup, making it a preferred choice for synthesizing this compound. Another method involves the Mannich reaction, where 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one reacts with formaldehyde and methylamine in ethanol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to tetrahydroquinazoline forms.
Substitution: Substitution reactions, such as the Mannich reaction, introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and formaldehyde and primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities, such as antimicrobial, antimalarial, and antitumor properties .
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-4-ol has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives exhibit high binding affinity toward dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1, which are essential enzymes in Mycobacterium tuberculosis . This interaction inhibits the activity of these enzymes, thereby exerting antitubercular effects. Additionally, the compound’s inhibition of β-glucosidase suggests its potential role in regulating glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7,8-Tetrahydroquinazolin-4-ol include:
Quinazoline: A heterocyclic compound with two fused six-membered aromatic rings, known for its broad range of biological activities.
Quinazolinone: An oxo-derivative of quinazoline, classified into different types based on the position and number of carbonyl groups.
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: A derivative with significant antibacterial activity.
Uniqueness
This compound is unique due to its tetrahydroquinazoline skeleton, which provides a versatile scaffold for synthesizing various biologically active derivatives. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172707 | |
Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19178-19-9 | |
Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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